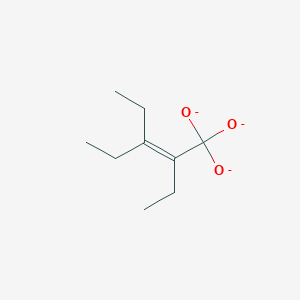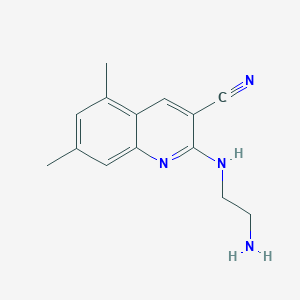
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester
概要
説明
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester is a heterocyclic compound that features a thiazole ring substituted with an amino-phenyl group, a methyl group, and a carboxylic acid methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester typically involves the condensation of 3-aminoacetophenone with thiourea in the presence of a base, followed by cyclization and esterification. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes such as the Gewald reaction, which is a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its efficiency and high yield.
化学反応の分析
Types of Reactions
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C) with hydrogen gas
Substitution: Halogenating agents like bromine or chlorine
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Amino derivatives
Substitution: Halogenated thiazole derivatives
科学的研究の応用
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress and inflammation.
Pathways: Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Such as methyl 5-aryl-3-hydroxythiophene-2-carboxylates.
Benzoxazole Derivatives: Such as benzoxazole methyl ester.
Uniqueness
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a carboxylic acid methyl ester makes it a versatile intermediate in synthetic organic chemistry.
特性
分子式 |
C12H12N2O2S |
|---|---|
分子量 |
248.30 g/mol |
IUPAC名 |
methyl 5-(3-aminophenyl)-2-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H12N2O2S/c1-7-14-10(12(15)16-2)11(17-7)8-4-3-5-9(13)6-8/h3-6H,13H2,1-2H3 |
InChIキー |
QDYMCURTXYHMOS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(S1)C2=CC(=CC=C2)N)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-Chlorophenyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8542392.png)



![5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8542416.png)


![N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B8542443.png)


